molecular formula C24H24N2O4 B4539616 2-(4-biphenylyloxy)-N'-[(4-ethylphenoxy)acetyl]acetohydrazide

2-(4-biphenylyloxy)-N'-[(4-ethylphenoxy)acetyl]acetohydrazide

Cat. No. B4539616
M. Wt: 404.5 g/mol
InChI Key: CSWIREBUQCNUTK-UHFFFAOYSA-N
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Description

Hydrazide derivatives, including compounds similar to 2-(4-biphenylyloxy)-N'-[(4-ethylphenoxy)acetyl]acetohydrazide, are of significant interest in the field of organic chemistry due to their diverse chemical properties and potential applications in various fields such as pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of hydrazide derivatives often involves the reaction of an appropriate phenoxyacetic acid or its ester with hydrazine hydrate. For instance, 2-(4-methoxyphenoxy)acetohydrazide was synthesized by reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol, suggesting a similar approach could be applied to synthesize the compound (Liu & Gao, 2012).

Molecular Structure Analysis

The molecular structure of hydrazide derivatives is often characterized using single-crystal X-ray diffraction (XRD) analysis, demonstrating their crystal systems, bond lengths, and angles. For example, the crystal structure of a related compound was solved by direct method using XRD data, showing the molecule's conformation and intermolecular interactions (Sharma et al., 2015).

Chemical Reactions and Properties

Hydrazide derivatives participate in various chemical reactions, including condensation with aldehydes to form Schiff bases, indicating their versatility in organic synthesis. Their chemical properties can be tailored through functional group modifications, as seen in the synthesis of N'-substituted benzylidene derivatives (Fuloria et al., 2009).

Physical Properties Analysis

The physical properties, such as thermal stability and solubility, of hydrazide derivatives can be assessed through spectroscopic techniques and thermal analysis. The synthesized compounds exhibit specific UV/Vis and NMR spectral characteristics, reflecting their structural and electronic features (Purandara et al., 2019).

Chemical Properties Analysis

The chemical properties of hydrazide derivatives, including their reactivity and potential as ligands in coordination chemistry, are significant for their application in various fields. Studies often focus on their ability to form complexes with metals, demonstrating their utility in creating novel materials with desirable properties (He, 2013).

properties

IUPAC Name

2-(4-ethylphenoxy)-N'-[2-(4-phenylphenoxy)acetyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-2-18-8-12-21(13-9-18)29-16-23(27)25-26-24(28)17-30-22-14-10-20(11-15-22)19-6-4-3-5-7-19/h3-15H,2,16-17H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWIREBUQCNUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(biphenyl-4-yloxy)-N'-[(4-ethylphenoxy)acetyl]acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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